molecular formula C18H18N4O4S B2445931 (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1788771-59-4

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2445931
CAS RN: 1788771-59-4
M. Wt: 386.43
InChI Key: MXFJJVMNKQVUKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole analogs has been accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.24 . It is a derivative of pyrrolidine and has a furan ring attached to it.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing heterocyclic compounds containing elements such as the furan-2-ylmethyl group for their potential in developing pharmaceutical agents and materials. For example, Abdelhamid et al. (2012) synthesized a range of compounds including naphtho[2,1-b]furan-2-yl) derivatives, demonstrating the interest in furan-containing molecules for their diverse chemical properties and potential applications in drug development and materials science (Abdelhamid, Shokry, & Tawfiek, 2012).

Biological Evaluation and Molecular Docking

Another study explored the synthesis of novel pyrazoline derivatives with furan-2-yl groups, examining their anti-inflammatory and antibacterial activities. This study highlights the potential biomedical applications of furan-2-yl derivatives in designing new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Chemical Synthesis and Catalysis

The utility of furan derivatives in chemical synthesis has also been demonstrated in the development of efficient synthetic routes and catalytic processes. For instance, research on synthesizing sulfonylated furans highlights innovative approaches to creating valuable chemical intermediates for further synthetic applications (Cui, Zhu, Li, & Cao, 2018).

Materials Science and Corrosion Inhibition

Further research explored the use of furan-2-ylmethyl derivatives as corrosion inhibitors, showcasing their potential in materials science for protecting metals against corrosion. This application is particularly relevant for industries looking to enhance the longevity and durability of metal components (Singaravelu & Bhadusha, 2022).

Mechanism of Action

The mechanism of action of similar compounds suggests that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Safety and Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The compound and its derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c23-18(17-11-19-22(20-17)14-5-2-1-3-6-14)21-9-8-16(12-21)27(24,25)13-15-7-4-10-26-15/h1-7,10-11,16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFJJVMNKQVUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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